tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Description
tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an ethoxycarbonylmethyl substituent at the 2-position, and a stereogenic center with (2R) configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors requiring stereochemical precision .
Its synthesis typically involves nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Characterization by FT-IR, $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR, and LCMS confirms structural integrity, while X-ray crystallography (when applicable) provides insights into its three-dimensional conformation . The Boc group enhances solubility and stability during synthetic workflows, making it advantageous for multi-step reactions .
Properties
CAS No. |
2173637-28-8 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
BYKNFCFZIWMFDF-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CNCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperazine
- Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
- Procedure: Piperazine is reacted with Boc2O in an appropriate solvent (e.g., dichloromethane) under mild conditions to selectively protect one nitrogen atom, yielding tert-butyl piperazine-1-carboxylate.
- Notes: Reaction conditions are controlled to avoid over-protection; the Boc group is stable under neutral and mildly basic conditions but can be removed under acidic conditions if needed.
Alkylation with Ethyl Bromoacetate
- Reagents: tert-butyl piperazine-1-carboxylate, ethyl bromoacetate, base (e.g., potassium carbonate or sodium hydride).
- Procedure: The Boc-protected piperazine is alkylated at the 2-position nitrogen using ethyl bromoacetate in an aprotic solvent such as acetonitrile or DMF. The base deprotonates the nitrogen to facilitate nucleophilic substitution.
- Stereochemical Control: If the (2R)-enantiomer is required, chiral auxiliary or chiral catalyst methods may be employed, or chiral resolution may be performed post-synthesis.
Purification and Characterization
- Purification: Typically achieved by column chromatography or recrystallization.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to verify stereochemistry and purity.
Alternative Synthetic Routes and Optimization
- Multi-step synthesis with flow microreactor systems has been reported for related piperidine and piperazine derivatives to improve reaction efficiency, stereoselectivity, and safety.
- Use of protecting groups: In some cases, alternative protecting groups may be used to facilitate selective functionalization.
- Reaction conditions: Temperature, solvent choice, and catalyst presence are optimized to maximize yield and stereochemical purity.
Preparation Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Piperazine + Boc2O, base, DCM, room temp | tert-butyl piperazine-1-carboxylate | Selective N-protection |
| 2 | Alkylation | Boc-piperazine + ethyl bromoacetate, base, DMF | tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | N-alkylation at 2-position |
| 3 | Purification | Column chromatography or recrystallization | Pure target compound | Confirm stereochemistry |
| 4 | Optional chiral resolution | Chiral HPLC or crystallization | (2R)-enantiomer enriched | Ensures stereochemical purity |
Research Findings and Practical Notes
- Solubility and formulation: For in vivo and in vitro studies, the compound is typically dissolved in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil to prepare clear solutions, ensuring bioavailability and stability.
- Stability: The Boc protecting group provides stability during synthesis but can be removed under acidic conditions if further derivatization is required.
- Stereochemistry: The (2R)-configuration is crucial for biological activity; thus, stereoselective synthesis or resolution is emphasized in research protocols.
- Analytical verification: Use of NMR, MS, and chiral chromatography is standard to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
The compound is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For instance, research has indicated its potential use in developing treatments for cardiovascular diseases due to its ability to interact with specific biological targets .
Biological Activities
Studies have shown that tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits promising activity against certain types of cancer cells. The compound has been evaluated for its cytotoxic effects, with results suggesting that it may inhibit tumor growth by inducing apoptosis in malignant cells .
Synthetic Intermediate
This compound serves as a versatile building block in organic synthesis, particularly in the preparation of piperazine derivatives. These derivatives have applications in creating new pharmaceuticals and agrochemicals. The ability to modify the piperazine ring opens pathways to synthesize compounds with diverse functionalities .
Reaction Mechanisms
The reactivity of this compound makes it suitable for various chemical reactions, including:
- Nucleophilic substitutions
- Condensation reactions
These reactions facilitate the formation of more complex molecules necessary for drug discovery.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cytotoxicity | Demonstrated significant inhibition of cancer cell proliferation. |
| Study 2 | Cardiovascular Treatment | Identified as a potential lead compound for developing cardiovascular drugs. |
| Study 3 | Organic Synthesis | Successfully used as an intermediate for synthesizing novel piperazine derivatives. |
Mechanism of Action
The mechanism by which tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in substitution patterns, stereochemistry, and functional groups, leading to variations in reactivity, biological activity, and physicochemical properties. Below is a comparative analysis:
Key Observations:
- Positional Isomerism: Substitution at the 2-position (target compound) vs. 4-position (common in analogs) alters steric and electronic environments. The 2R configuration in the target compound may enhance binding specificity to chiral targets compared to non-chiral analogs .
- Functional Group Diversity : Hydrazide derivatives (e.g., compound from ) exhibit distinct reactivity (e.g., nucleophilic acyl substitution) compared to ester-containing analogs, enabling divergent synthetic pathways.
- Biological Activity: Sulfonyl and cyano-substituted analogs (e.g., ) show broader antimicrobial and antiviral activity, whereas the target compound’s ethoxycarbonylmethyl group is often leveraged for prodrug strategies or metabolic stability .
Biological Activity
Tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.35 g/mol |
| CAS Number | 952183-06-1 |
| MDL Number | MFCD09152723 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with ethyl oxoacetate under controlled conditions. A detailed synthesis pathway can be found in literature, which typically outlines the use of various catalysts and solvents to optimize yield and purity .
Binding Affinity
Recent studies have indicated that compounds similar to this compound exhibit significant binding affinity to various receptors, particularly the human histamine H3 receptor (hH3R). For instance, a related study demonstrated that certain piperazine derivatives show high affinities (K_i values ranging from 16.0 to 120 nM) for these receptors, suggesting potential therapeutic applications in neurological disorders .
Anticonvulsant Activity
In vivo studies have shown that certain piperazine derivatives exhibit anticonvulsant activity, particularly in models of maximal electroshock-induced seizures in mice. The most promising compounds were noted for their ability to penetrate the blood-brain barrier effectively, indicating their potential for treating epilepsy and other seizure disorders .
Pro-cognitive Effects
Research has also highlighted pro-cognitive properties associated with some derivatives of this compound. In passive avoidance tests, compounds demonstrated enhanced cognitive function, suggesting their utility in treating cognitive impairments such as those seen in Alzheimer's disease .
Case Studies
- Study on Anticonvulsant Properties : A study published in PubMed investigated a series of piperazine derivatives, including this compound. The results indicated significant anticonvulsant effects in animal models, with specific attention to the mechanisms involved in receptor interaction and neurotransmitter modulation .
- Cognitive Enhancement Research : Another study focused on the cognitive enhancement capabilities of related compounds. Results from behavioral assays suggested that these compounds could improve memory retention and learning capabilities in rodent models, supporting their potential as therapeutic agents for cognitive decline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
